![molecular formula C11H19NO B14473501 Bicyclo[2.2.1]heptane-2-propanal, alpha-methyl-, oxime CAS No. 72727-66-3](/img/structure/B14473501.png)
Bicyclo[2.2.1]heptane-2-propanal, alpha-methyl-, oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[221]heptane-2-propanal, alpha-methyl-, oxime is a chemical compound with a unique bicyclic structure This compound is part of the norbornane family, which is known for its rigid and stable structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.1]heptane-2-propanal, alpha-methyl-, oxime typically involves the following steps:
Formation of the bicyclic structure: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic core.
Introduction of the propanal group: This step involves the addition of a propanal group to the bicyclic structure, which can be done through various organic reactions such as aldol condensation.
Formation of the oxime: The final step involves the conversion of the aldehyde group to an oxime. This is typically done by reacting the aldehyde with hydroxylamine under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments would be crucial to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[2.2.1]heptane-2-propanal, alpha-methyl-, oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to form amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Nitrile oxides
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Bicyclo[2.2.1]heptane-2-propanal, alpha-methyl-, oxime has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis due to its stable bicyclic structure and reactive oxime group.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Bicyclo[2.2.1]heptane-2-propanal, alpha-methyl-, oxime involves its interaction with various molecular targets. The oxime group can form hydrogen bonds and interact with active sites of enzymes, influencing their activity. The bicyclic structure provides rigidity, which can affect the binding affinity and specificity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Norbornane: A simpler bicyclic compound without the oxime group.
Bicyclo[2.2.1]heptane-2-methanol: Similar bicyclic structure but with a hydroxyl group instead of an oxime.
Bicyclo[2.2.1]heptane, 2-methyl-: Another derivative of norbornane with a methyl group.
Uniqueness
Bicyclo[2.2.1]heptane-2-propanal, alpha-methyl-, oxime is unique due to the presence of the oxime group, which adds to its reactivity and potential applications. The combination of the rigid bicyclic structure and the reactive oxime group makes it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
72727-66-3 |
|---|---|
Molekularformel |
C11H19NO |
Molekulargewicht |
181.27 g/mol |
IUPAC-Name |
N-[3-(2-bicyclo[2.2.1]heptanyl)-2-methylpropylidene]hydroxylamine |
InChI |
InChI=1S/C11H19NO/c1-8(7-12-13)4-11-6-9-2-3-10(11)5-9/h7-11,13H,2-6H2,1H3 |
InChI-Schlüssel |
BBXNPVHGHWFDRI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1CC2CCC1C2)C=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{2-[(1-Bromo-2-phenylpropan-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14473419.png)
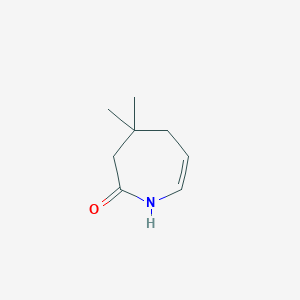

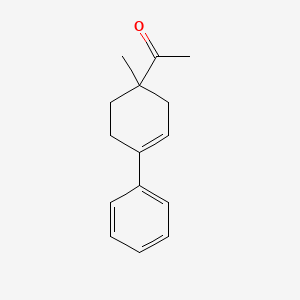
![3-[(E)-2-[(E)-2-pyridin-3-ylethenyl]sulfonylethenyl]pyridine](/img/structure/B14473441.png)
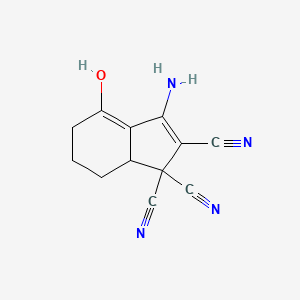


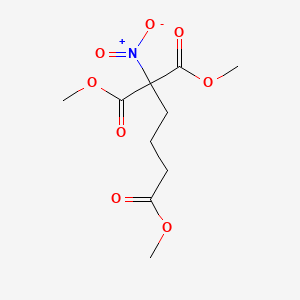
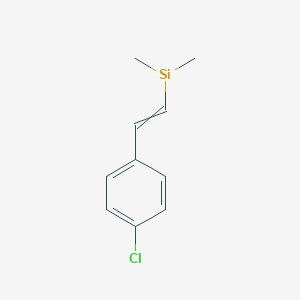

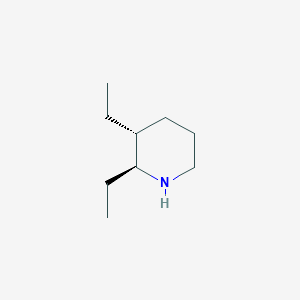
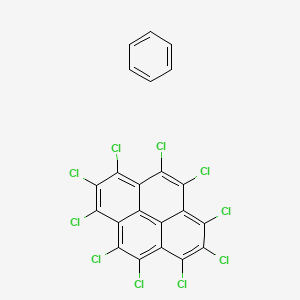
![2-[2-[6-[2-(2-Hydroxyethoxy)ethylimino]hexylideneamino]ethoxy]ethanol](/img/structure/B14473504.png)
